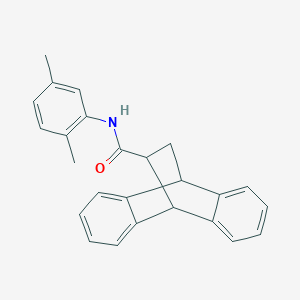
N-(2,5-dimethylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DMA , is a chemical compound with the following structure:
C10H13NO
.Preparation Methods
Synthetic Routes:
- One synthetic route involves the reaction of 2,5-dimethylaniline with acetic anhydride to form N-(2,5-dimethylphenyl)acetamide . Subsequent cyclization of this intermediate yields 2,5-DMA.
- Another approach is the Friedel-Crafts acylation of 9,10-dihydro-9,10-ethanoanthracene using 2,5-dimethylbenzoyl chloride .
Industrial Production:
Industrial-scale production methods for 2,5-DMA are not widely documented, but laboratory-scale syntheses are well-established.
Chemical Reactions Analysis
2,5-DMA can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions. Common reagents include , , and .
Scientific Research Applications
Chemistry: 2,5-DMA serves as a building block for more complex molecules due to its aromatic nature.
Biology: It may find applications in drug discovery and chemical biology.
Medicine: Research on its pharmacological properties could lead to potential therapeutic agents.
Industry: Its unique structure may be exploited for materials science or organic electronics.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its molecular targets likely involve interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
2,5-DMA shares structural features with other aromatic amides, such as formamide , N,N-dimethylformamide , and 2-bromo-N-methylbenzamide . Its distinct ethanoanthracene backbone sets it apart.
Properties
Molecular Formula |
C25H23NO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO/c1-15-11-12-16(2)23(13-15)26-25(27)22-14-21-17-7-3-5-9-19(17)24(22)20-10-6-4-8-18(20)21/h3-13,21-22,24H,14H2,1-2H3,(H,26,27) |
InChI Key |
JFEXBBUUAPQPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-dimethyl-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11534836.png)

![4-[(E)-{[2-(2-Cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11534841.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone](/img/structure/B11534845.png)
![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)
![5-O'-methyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11534854.png)
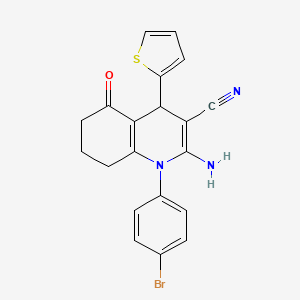
![2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11534867.png)
![2-chloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534880.png)
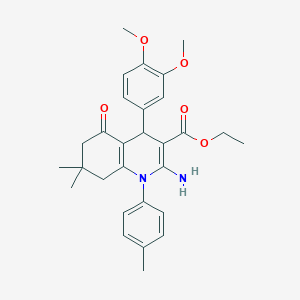
![N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11534899.png)
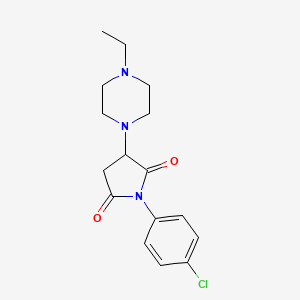
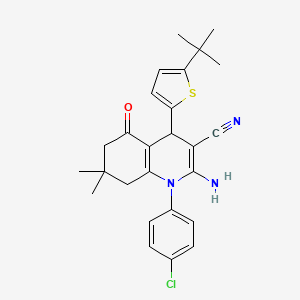
![{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium](/img/structure/B11534917.png)
